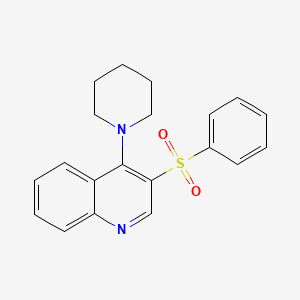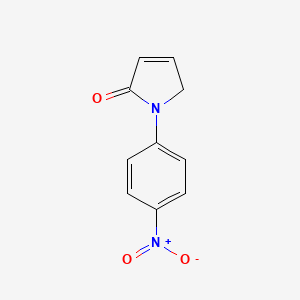
1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenol (also called p-nitrophenol or 4-hydroxynitrobenzene) is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .
Synthesis Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
Chemical Reactions Analysis
The catalytic reduction of 4-NP in the presence of various reducing agents, such as NaBH4, hydrazine (N2H4), etc., is widely used to examine the activity of catalytic nanostructures in an aqueous environment .
Physical And Chemical Properties Analysis
4-Nitrophenol is a slightly yellow, crystalline material . It shows two polymorphs in the crystalline state . High solubility and electron withdrawing ability of nitro groups make a barrier to separate aromatic nitro compounds from water by conventional techniques .
Scientific Research Applications
Condensation Reactions
1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been involved in condensation reactions with aromatic aldehydes, leading to the synthesis of 5-arylidene-1-(4-nitrophenyl)pyrrolin-2-onium perchlorates. This demonstrates the compound's reactivity and potential for creating structurally diverse molecules (Sibiryakova et al., 2006).
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one
The compound has been reduced with zinc and ammonium chloride, forming 5,10-dihydro-pyrrolo[1,2-b]cinnolin-10-one, showcasing its utility in synthesizing complex heterocyclic structures (Kimbaris & Varvounis, 2000).
Eco-Friendly Synthesis
A catalyst-free and solvent-free synthesis of various pyrrol-2(5H)-ones has been achieved, indicating an environmentally friendly approach to synthesizing derivatives of this compound (Niknam & Mojikhalifeh, 2014).
Electrochromic Device Application
The synthesis of a mixture of isomers of this compound and its polymerization led to the development of polymers with potential applications in electrochromic devices. This highlights the material science applications of the compound, particularly in the development of smart materials and display technologies (Variş et al., 2006).
Electronically Intercommunicating Iron Centers
The compound has been used in the synthesis of novel diferrocenyl and tetraferrocenyl pyrroles. This indicates its potential application in the field of organometallic chemistry and materials science, particularly for its electronically intercommunicating properties (Hildebrandt et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been studied for their interactions with various biological targets .
Mode of Action
It’s known that the nitrophenyl group can undergo catalytic reduction . This process involves the interaction of the nitrophenyl group with reducing agents, leading to changes in the compound’s structure .
Biochemical Pathways
The catalytic reduction of nitrophenols, a group to which this compound belongs, is a well-studied reaction . This reaction is often used to assess the activity of nanostructured materials .
Pharmacokinetics
Compounds with similar structures have been studied for their pharmacokinetic properties .
Result of Action
It’s known that nitrophenyl compounds can undergo catalytic reduction, which may result in changes to the compound’s structure and potentially its biological activity .
Action Environment
The catalytic reduction of nitrophenols, a group to which this compound belongs, is known to be influenced by the presence of various reducing agents .
Properties
IUPAC Name |
1-(4-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXDJONTGXWGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
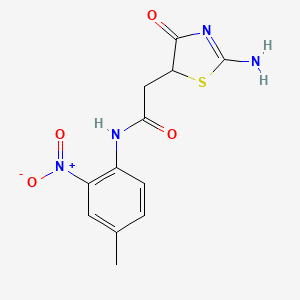

![Tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2589059.png)
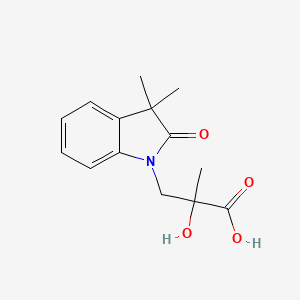
![2-[4-[[4-(Hydroxymethyl)phenyl]methyl]piperazin-1-yl]acetonitrile](/img/structure/B2589062.png)
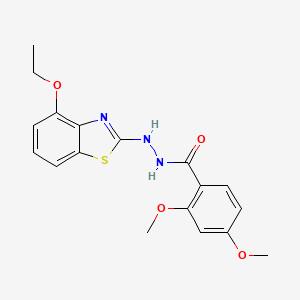


![(E)-1-(3,4-dichlorophenyl)-3-(methoxyamino)-2-[(Z)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2589071.png)

![5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2589074.png)
![6-Methyl-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2589075.png)
